molecular formula C14H18FN3S B11738698 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B11738698
M. Wt: 279.38 g/mol
InChI Key: DSZHFLTUNOWHTR-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a cyclopentyl group, a fluorothiophenyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the cyclopentyl group, and the attachment of the fluorothiophenyl moiety. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrazole ring.

    Nucleophilic substitution: to introduce the fluorothiophenyl group.

    Alkylation reactions: to attach the cyclopentyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine
  • 1-cyclopentyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine

Uniqueness

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18FN3S

Molecular Weight

279.38 g/mol

IUPAC Name

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C14H18FN3S/c1-10-8-14(16-9-12-6-7-13(15)19-12)17-18(10)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17)

InChI Key

DSZHFLTUNOWHTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCCC2)NCC3=CC=C(S3)F

Origin of Product

United States

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